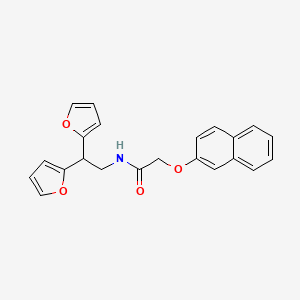
N-(3,5-二甲氧基苯基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)guanidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. Modified Guanidines as Chiral Superbases
修改后的胍胺,包括结构类似于N-(3,5-二甲氧基苯基)胍胺的化合物,已被探索其作为手性超碱的潜力。这些化合物已显示出在通过氯胺基衍生物制备1,3-二甲基-2-亚氨基咪唑啉和相关胍胺方面的效用 (Isobe, Fukuda, & Ishikawa, 2000)。
2. Synthesis of N-substituted Guanidine Linked Nucleoside Dimers
已合成N-取代胍胺衍生物并将其并入寡核苷酸中。这些新型二聚体构建模块展示了胍胺衍生物在核苷酸修饰中的多功能性 (F. Vandendriessche et al., 1993)。
3. Optimisation of Guanidine Synthesis
已使用3,5-二甲基-N-硝基-1-吡唑-1-甲酰胍胺优化了胍胺的合成过程,包括那些类似于N-(3,5-二甲氧基苯基)胍胺的化合物。这一进展提供了一种更高效的制备一系列胍胺的方法 (Joel A. Castillo-Meléndez & B. Golding, 2004)。
4. Biological Activities of Guanidine Compounds
包括N-(3,5-二甲氧基苯基)胍胺衍生物在内的胍胺化合物由于其治疗特性已在药物发现中找到应用。它们已被用于有机催化、阴离子识别以及作为制药和化妆品成分的组成部分 (F. Sa̧czewski & Łukasz Balewski, 2013)。
5. Application in Coordination Chemistry
胍胺衍生物,包括类似于N-(3,5-二甲氧基苯基)胍胺的化合物,已应用于配位化学中。它们作为中性的、基于N的供体配体,展示了与金属的多种配位模式以及在催化过程中的应用 (M. P. Coles, 2006)。
6. Synthesis and Biological Applications
已广泛研究了胍胺化合物的合成和多样的生物应用,类似于N-(3,5-二甲氧基苯基)胍胺。由于其多样的生物活性,这些化合物在药物化学中具有重要意义 (J. Shaw, D. H. Grayson, & I. Rozas, 2015)。
7. Novel Approaches to Screening Guanidine Derivatives
已对筛选胍胺衍生物的新方法进行了研究,包括类似于N-(3,5-二甲氧基苯基)胍胺的化合物,用于治疗应用。这些研究涵盖了广泛的药理作用和潜在的药物开发 (M. K. Rauf, Imtiaz-ud-Din., & A. Badshah, 2014)。
作用机制
Target of Action
The primary target of N-(3,5-dimethoxyphenyl)guanidine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
The biochemical pathways affected by N-(3,5-dimethoxyphenyl)guanidine are related to DNA synthesis and repair . By targeting Thymidylate synthase, the compound can disrupt the production of dTMP, a critical component of DNA. This disruption can lead to downstream effects on cell proliferation and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(3,5-dimethoxyphenyl)guanidine’s action are likely related to its impact on DNA synthesis and repair . By inhibiting Thymidylate synthase and disrupting dTMP production, the compound could potentially induce DNA damage, inhibit cell proliferation, and promote cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,5-dimethoxyphenyl)guanidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
未来方向
While specific future directions for “N-(3,5-dimethoxyphenyl)guanidine” are not available, pyridopyrimidines, a related class of compounds, have shown therapeutic interest and have been approved for use as therapeutics . The structures composed of a pyridopyrimidine moiety have been studied in the development of new therapies .
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWVYYYKYLWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2492104.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)
![5-Methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2492108.png)
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2492110.png)
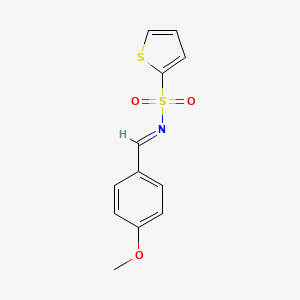
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)
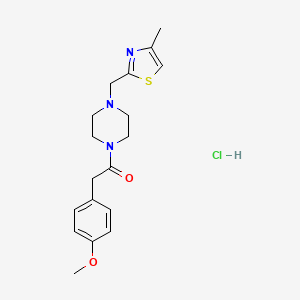
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)
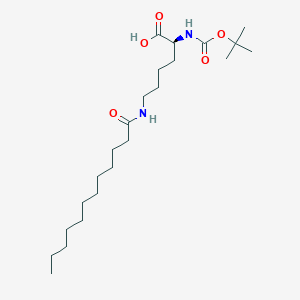
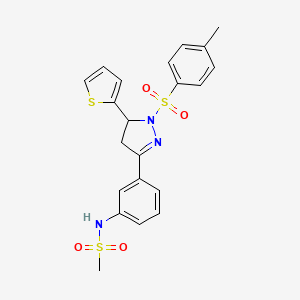
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
